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Compound of Interest

Compound Name: C.l. Mordant red 94

Cat. No.: B15555623

Note to the Reader: Initial investigations into the application of C.I. Mordant Red 94 as an
intracellular calcium indicator did not yield any scientific literature or protocols to support this
use. C.I. Mordant Red 94 is classified as an azo dye, primarily utilized in the textile and leather
industries. It is possible that this query arose from a confusion with other established red
fluorescent calcium indicators. This document, therefore, provides comprehensive application
notes and protocols for a widely-used class of red fluorescent calcium indicators, such as
Rhod-2 and X-Rhod-1, which are suitable for researchers, scientists, and drug development
professionals interested in monitoring intracellular calcium signaling.

Introduction to Red Fluorescent Calcium Indicators

Red fluorescent calcium indicators are powerful tools for measuring intracellular calcium
([Caz*]i) dynamics. Their longer excitation and emission wavelengths offer significant
advantages over traditional UV or green-emitting probes, including reduced phototoxicity,
deeper tissue penetration, and minimized autofluorescence from cellular components. These
characteristics make them particularly well-suited for multiplexing with other fluorescent probes
(e.g., GFP-tagged proteins) and for in vivo imaging applications. This document outlines the
principles, protocols, and data related to the use of red fluorescent indicators for monitoring
[Caz*]i.

Mechanism of Action

Red fluorescent calcium indicators are typically based on a fluorophore, such as rhodamine,
linked to a Ca2*-chelating moiety like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-
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tetraacetic acid). In their acetoxymethyl (AM) ester form, these indicators are membrane-
permeant and can be loaded into live cells. Once inside the cell, ubiquitous intracellular
esterases cleave the AM groups, trapping the indicator in the cytosol. Upon binding to Ca?*, the
indicator undergoes a conformational change that results in a significant increase in its
fluorescence quantum yield, allowing for the sensitive detection of changes in [Ca?*]i.

Quantitative Data Summary

The selection of an appropriate calcium indicator depends on the specific experimental
requirements, such as the expected calcium concentration range and the instrumentation
available. The table below summarizes the key properties of several common red fluorescent
calcium indicators.
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. Excitation o Dissociation
Indicator Emission (hnm) Key Features
(nm) Constant (Kd)

High
fluorescence
enhancement
Rhod-2 ~557 ~581 ~570 nM upon Caz*
binding; partially
localizes to

mitochondria.

Longer
wavelength
emission,
suitable for

X-Rhod-1 ~580 ~600 ~700 nM _ _ _
multiplexing with
green

fluorophores.[1]

[2]

Ratiometric dye,

allowing for more
~436 (Caz*-free)

Fura Red [ ~472 (Caz*- ~650 Ratiometric
bound)

precise
guantitative
measurements of
[Ca2+]i.[3]

High signal-to-

background ratio
Calbryte™ 590 ~540 ~590 N/A and improved

intracellular

retention.[4]

Long-wavelength
emission, large
Stokes shift, and

does not

ICR-1 ~580 ~660 N/A

accumulate in

mitochondria.[5]
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Experimental Protocols

The following protocols provide a general framework for loading cells with red fluorescent
calcium indicators and measuring intracellular calcium responses. Optimization of dye
concentration, loading time, and temperature may be necessary for specific cell types and
experimental conditions.

1. Preparation of Stock Solution
o Reagent: Red Fluorescent Calcium Indicator, AM ester (e.g., Rhod-2 AM)
e Procedure:
o Prepare a 1-5 mM stock solution of the indicator in anhydrous dimethyl sulfoxide (DMSO).

o For ease of use, aliquot the stock solution into smaller volumes and store at -20°C,
protected from light and moisture.

2. Cell Loading Protocol

e Reagents:
o Pluronic F-127 (20% solution in DMSO)
o Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
o Probenecid (optional, to prevent dye leakage)

e Procedure:

o Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow
them to adhere overnight.

o Prepare a loading buffer by diluting the indicator stock solution to a final concentration of
1-5 uM in HBSS.

o To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the diluted
indicator.
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o (Optional) To reduce dye extrusion by organic anion transporters, probenecid can be
added to the loading buffer at a final concentration of 1-2.5 mM.

o Remove the culture medium from the cells and wash once with HBSS.
o Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
o After incubation, wash the cells twice with HBSS to remove excess dye.

o Add fresh HBSS (with optional probenecid) to the cells and allow them to de-esterify the
dye for at least 30 minutes at room temperature in the dark.

3. Measurement of Intracellular Calcium

 Instrumentation: Fluorescence microscope, plate reader, or flow cytometer equipped with
appropriate filters for the chosen red fluorescent indicator.

e Procedure:

o

Establish a baseline fluorescence reading of the loaded cells.
o Stimulate the cells with an agonist or compound of interest to induce a calcium response.
o Record the change in fluorescence intensity over time.

o For single-wavelength indicators, the change in fluorescence is typically expressed as a
ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (Fo),
i.e., F/Fo.

o For ratiometric indicators like Fura Red, the ratio of fluorescence emission at two different
excitation wavelengths is calculated to determine the intracellular calcium concentration.

[3]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling
pathway leading to intracellular calcium release and the general experimental workflow for
using a red fluorescent calcium indicator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

